Aripiprazole N,N-Dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

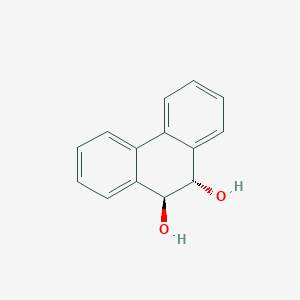

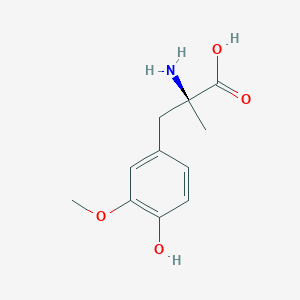

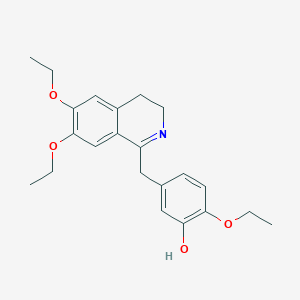

Aripiprazole N,N-dioxide is a metabolite of the atypical antipsychotic drug aripiprazole. It is known for its unique pharmacological properties and is primarily used in scientific research. The compound has a molecular formula of C23H27Cl2N3O4 and a molecular weight of 480.38 .

Mechanism of Action

Target of Action

Aripiprazole N,N-Dioxide, a metabolite of the atypical antipsychotic aripiprazole , primarily targets dopaminergic and 5-HT1A receptors . These receptors play a crucial role in the regulation of mood and psychotic disorders .

Mode of Action

This compound exhibits a unique mode of action. Depending on endogenous dopamine levels and signaling status, it may act as a full antagonist, a moderate antagonist, or a partial agonist at dopamine D2 receptors (D2Rs) . This is consistent with purported biased ligand pharmacology . The efficacy of aripiprazole can be mainly attributed to this combination of partial agonism/antagonism at D2Rs and serotonin 5-HT1A receptors, together with antagonism at serotonin 5-HT2A receptors .

Biochemical Pathways

This compound affects multiple cellular pathways and several cortical and subcortical neurotransmitter circuitries . It has been shown to affect the induction of early genes, modulation of scaffolding proteins, and activation of transcription factors . It also has differential effects on intracellular pathways, such as the extracellular signal-regulated kinase (ERK), compared with full D2R antagonists .

Pharmacokinetics

Aripiprazole exhibits linear pharmacokinetics and is administered once daily . It is metabolized primarily by three biotransformation pathways: dehydrogenation, hydroxylation, and N-dealkylation . Based on in vitro studies, CYP3A4 and CYP2D6 enzymes are responsible for the dehydrogenation and hydroxylation of aripiprazole, and N-dealkylation is catalyzed by CYP3A4 .

Result of Action

The molecular and cellular effects of this compound’s action are complex and multifaceted. It has been shown to affect multiple cellular pathways and several cortical and subcortical neurotransmitter circuitries . The effect of chronic administration of aripiprazole on D2R affinity state and number has been especially highlighted, with relevant translational implications for long-term treatment of psychosis .

Action Environment

It is known that the dopaminergic tone can influence aripiprazole’s pharmacodynamic features

Biochemical Analysis

Biochemical Properties

Aripiprazole N,N-Dioxide has been shown to have significant solubility in supercritical carbon dioxide (SC-CO2), which is crucial in the fabrication of micro/nano-scaled drugs . This suggests that this compound could potentially interact with various enzymes, proteins, and other biomolecules in biochemical reactions.

Cellular Effects

It is hypothesized to have effects on cell-protective mechanisms and neurite growth .

Molecular Mechanism

Aripiprazole, its parent compound, is known to act as a partial agonist at dopamine D2 receptors (D2Rs), providing ‘adaptive’ pharmacological activity . It may act as a full antagonist, a moderate antagonist, or a partial agonist at D2Rs, depending on endogenous dopamine levels and signaling status .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. Aripiprazole has been shown to reduce drinking in non-treatment seeking alcoholics over six days of natural drinking .

Dosage Effects in Animal Models

nigrostriatal dopaminergic pathways .

Metabolic Pathways

Aripiprazole, its parent compound, is known to affect the dopamine receptor in the treatment of alcoholism .

Transport and Distribution

There is limited information available on the transport and distribution of this compound within cells and tissues. Aripiprazole, its parent compound, is known to have a unique pharmacological profile that provides ‘adaptive’ pharmacological activity .

Subcellular Localization

Computational methods have been developed to predict the subcellular locations of proteins, which could potentially be applied to this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Aripiprazole N,N-dioxide can be synthesized through the oxidation of aripiprazole. The process involves the use of oxidizing agents under controlled conditions to achieve the desired product .

Industrial Production Methods: The industrial production of this compound typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, ensuring that the compound meets the necessary standards for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: Aripiprazole N,N-dioxide primarily undergoes oxidation reactions. It can also participate in other types of chemical reactions, such as reduction and substitution, depending on the reagents and conditions used .

Common Reagents and Conditions: Common reagents used in the oxidation of aripiprazole to form this compound include hydrogen peroxide and other oxidizing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .

Major Products Formed: The major product formed from the oxidation of aripiprazole is this compound. Other minor by-products may also be formed, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Aripiprazole N,N-dioxide has a wide range of scientific research applications. It is used in the study of antipsychotic drugs and their metabolites, providing insights into their pharmacological properties and mechanisms of action. The compound is also used in the development of new therapeutic agents for the treatment of psychiatric disorders .

Its unique chemical properties make it a valuable compound for the development of advanced drug formulations .

Comparison with Similar Compounds

Similar Compounds:

- Brexpiprazole

- Cariprazine

- Risperidone

Uniqueness: Aripiprazole N,N-dioxide is unique due to its specific mechanism of action and its role as a metabolite of aripiprazole. Unlike other similar compounds, it exhibits partial agonism at dopamine D2 receptors, which contributes to its distinct pharmacological profile. This makes it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name |

7-[4-[4-(2,3-dichlorophenyl)-1,4-dioxidopiperazine-1,4-diium-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27Cl2N3O4/c24-19-4-3-5-21(23(19)25)28(31)13-11-27(30,12-14-28)10-1-2-15-32-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMMBGUILKWQHOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=CC(=C2)OCCCC[N+]3(CC[N+](CC3)(C4=C(C(=CC=C4)Cl)Cl)[O-])[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27Cl2N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40436809 |

Source

|

| Record name | Aripiprazole N,N-Dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

573691-13-1 |

Source

|

| Record name | Aripiprazole N,N-Dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(7-Chlorobenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B122846.png)

![2H-3-Benzazepin-2-one,3-[[(3R)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-piperidinyl]methyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-,monohydrochloride](/img/structure/B122852.png)

![5-Methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B122866.png)